molecular formula C12H22 B14523194 4-(4-Methylpentyl)cyclohex-1-ene CAS No. 62701-90-0

4-(4-Methylpentyl)cyclohex-1-ene

Cat. No.: B14523194
CAS No.: 62701-90-0
M. Wt: 166.30 g/mol
InChI Key: CHFALWRTRDRTHX-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohex-1-ene is a synthetic organic compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the fragrance industry. The compound is characterized by a cyclohexene ring substituted with a 4-methylpentyl group, which contributes to its distinct chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohex-1-ene typically involves a Diels-Alder reaction starting from myrcene and acrolein. This reaction forms the cyclohexenecarbaldehyde group, which is then subjected to acid-catalyzed hydration to produce the tertiary alcohol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through distillation or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The cyclohexene ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-(4-Methylpentyl)cyclohex-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpentyl)cyclohex-1-ene stands out due to its specific structure, which imparts unique chemical properties and applications. Its stability and pleasant odor make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.

Properties

CAS No.

62701-90-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4-(4-methylpentyl)cyclohexene

InChI

InChI=1S/C12H22/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-4,11-12H,5-10H2,1-2H3

InChI Key

CHFALWRTRDRTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC=CC1

Origin of Product

United States

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